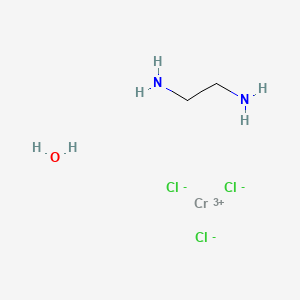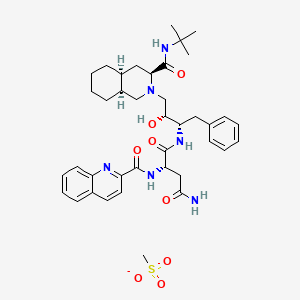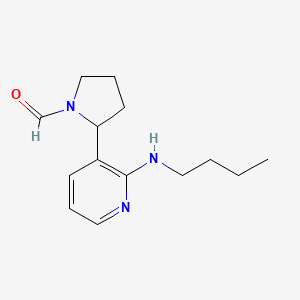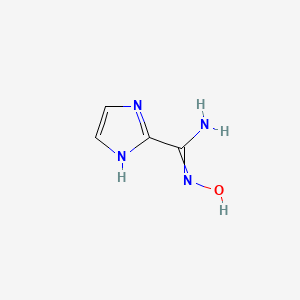
Benzaldehyde, 4-hydroxy-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO2 It is a derivative of 4-hydroxybenzaldehyde, where the aldehyde group is converted to an oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzaldehyde oxime can be synthesized from 4-hydroxybenzaldehyde through a reaction with hydroxylamine hydrochloride. This reaction typically occurs in an aqueous medium, often using mineral water as a solvent, at room temperature. The process is catalyst-free, making it environmentally friendly and economical .
Industrial Production Methods: While specific industrial production methods for 4-hydroxybenzaldehyde oxime are not extensively documented, the general approach involves the same reaction with hydroxylamine hydrochloride. The use of green chemistry principles, such as using water as a solvent, is emphasized to ensure sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes
Applications De Recherche Scientifique
4-Hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in analytical chemistry .
Mécanisme D'action
The mechanism of action of 4-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, it can act as an antioxidant by scavenging free radicals. It may also inhibit certain enzymes, contributing to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
- Benzaldehyde oxime
- 2-Hydroxybenzaldehyde oxime
- 3-Hydroxybenzaldehyde oxime
Comparison: 4-Hydroxybenzaldehyde oxime is unique due to the presence of the hydroxyl group at the para position, which influences its reactivity and properties. Compared to its isomers, it may exhibit different biological activities and chemical behaviors, making it a distinct compound of interest in various research fields .
Propriétés
Numéro CAS |
60221-53-6 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
4-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5- |
Clé InChI |
LJEARAFLOCEYHX-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\O)O |
SMILES canonique |
C1=CC(=CC=C1C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)
![methylsulfonyl 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B11819994.png)

![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)
![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)


![tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B11820031.png)
